molecular formula C19H15F3N4O4 B396334 N-[1-(4-acetamidophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

N-[1-(4-acetamidophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B396334
M. Wt: 420.3g/mol
InChI Key: PGVNQKSGLZQILU-UHFFFAOYSA-N
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Description

N-[1-(4-acetamidophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a trifluoromethyl group, and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-acetamidophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Imidazolidinyl Ring: The imidazolidinyl ring is synthesized through a cyclization reaction involving a diamine and a carbonyl compound under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Acetylation: The acetylamino group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the synthesized intermediate with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-acetamidophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-acetamidophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-acetamidophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[4-(acetylamino)phenyl]-2,5-dioxo-4-methyl-4-imidazolidinyl]benzamide
  • N-[1-[4-(acetylamino)phenyl]-2,5-dioxo-4-(trifluoromethyl)-4-pyrrolidinyl]benzamide

Uniqueness

N-[1-(4-acetamidophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C19H15F3N4O4

Molecular Weight

420.3g/mol

IUPAC Name

N-[1-(4-acetamidophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C19H15F3N4O4/c1-11(27)23-13-7-9-14(10-8-13)26-16(29)18(19(20,21)22,25-17(26)30)24-15(28)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,28)(H,25,30)

InChI Key

PGVNQKSGLZQILU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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